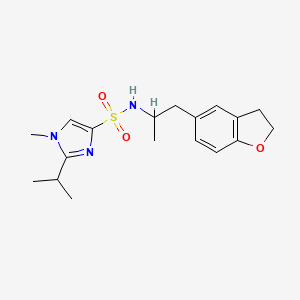

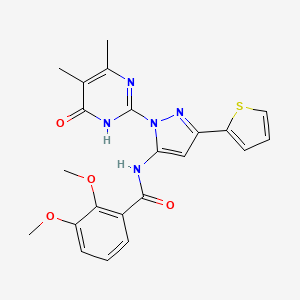

![molecular formula C23H26N2O3S B2879812 N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 333310-94-4](/img/structure/B2879812.png)

N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic compound that contains an adamantane derivative and an indole moiety . Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional derivatives . The indole moiety is a significant heterocycle found in proteins in the form of amino acids, such as tryptophan .

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, like the one in this compound, involves various methods . One method proposed by Guo et al. involves a reaction of adamantanecarboxylic acid with enamides . The carboxylic acid derivative acts as an alkylating agent . Sulfonamide synthesis by S-N coupling is another method that could be used in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound involves an adamantane derivative and an indole moiety . Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The indole moiety in this compound could have undergone a structural change from an indole to an indazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the reactions of adamantane derivatives . These reactions offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . A one-pot, three-component Fischer indolisation–N-alkylation sequence could also be involved in the synthesis of this compound .Aplicaciones Científicas De Investigación

Synthesis of Unsaturated Adamantane Derivatives

This compound is a derivative of adamantane, a class of compounds known for their high reactivity . These compounds are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Methods for Preparation

The high reactivity of adamantane derivatives offers extensive opportunities for the development of novel methods for their preparation . For example, Guo et al. proposed a method for producing N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide by a reaction of adamantanecarboxylic acid with enamides .

Investigation of Electronic Structure

Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives . This can help in elucidating the mechanisms for their chemical and catalytic transformations .

Anti-proliferative Activity Against Cancer Cells

A series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in human cell lines including Hela (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) . Compound 5r showed the most potent biological activity against HepG2 cells with an IC50 value of 10.56 ± 1.14 μΜ .

Induction of Apoptosis in Cancer Cells

Compound 5r induced time-dependent and dose-dependent cleavage of poly ADP-ribose polymerase (PARP), and also induced a dose-dependent increase in caspase-3 and caspase-8 activity, but had little effect on caspase-9 protease activity in HepG2 cells . These results provide evidence that 5r-induced apoptosis in HepG2 cell is caspase-8-dependent .

Disruption of Cell Cycle in Cancer Cells

The inhibitory activity of compound 5r was associated with disruption of cell cycle . There was a significant accumulation of cell-cycle arrest, with a decrease in G0/G1 phase and an increase in G2/M phase arrest at 12 h .

Direcciones Futuras

The future directions in the research of this compound could involve the development of novel methods for their preparation and the investigation of their potential applications . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional derivatives .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that the compound may interact with its targets, leading to changes that contribute to its biological activity.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

One study has shown that a similar compound led to a significant accumulation of cell-cycle arrest, with a decrease in g0/g1 phase and an increase in g2/m phase arrest at 12 h . This suggests that the compound may have a similar effect, disrupting the cell cycle and potentially leading to cell death.

Propiedades

IUPAC Name |

N-[1-(2-adamantyl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-12(21-15-8-13-7-14(10-15)11-16(21)9-13)25-29(27,28)20-6-5-19-22-17(20)3-2-4-18(22)23(26)24-19/h2-6,12-16,21,25H,7-11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWICIWWFMKWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)

![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)

![6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2879740.png)

![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)

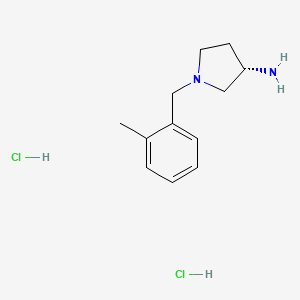

![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2879745.png)

![rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2879748.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2879751.png)